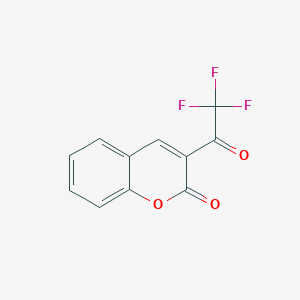![molecular formula C8H12ClF2NO2 B2731146 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one CAS No. 2411220-60-3](/img/structure/B2731146.png)
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one, also known as CAF or chloroacetyl fentanyl, is a potent synthetic opioid that has gained attention in recent years due to its potential for abuse and overdose. CAF is a derivative of fentanyl, a highly potent opioid that is used medically for pain management but has also been implicated in numerous overdose deaths. CAF is not approved for any medical use and is classified as a Schedule I controlled substance in the United States.
Mecanismo De Acción
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one acts on the central nervous system by binding to opioid receptors, which are located throughout the body. The binding of this compound to these receptors results in the activation of signaling pathways that lead to the modulation of pain perception, mood, and other physiological functions. This compound has a similar mechanism of action to other opioids, but its potency and selectivity for the mu-opioid receptor make it particularly dangerous.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other opioids. This compound can produce analgesia, sedation, and euphoria, but it can also cause respiratory depression, which can lead to death in overdose. This compound has been shown to have a shorter duration of action than fentanyl, which may contribute to its potential for abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one has been used in laboratory experiments to study opioid receptors and their signaling pathways. The advantages of using this compound in these experiments include its high potency and selectivity for the mu-opioid receptor, which allows for the precise modulation of opioid signaling. However, the limitations of using this compound in laboratory experiments include its potential for abuse and overdose, which requires strict safety protocols and careful handling.
Direcciones Futuras
Future research on 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one should focus on understanding its pharmacokinetics and metabolism, as well as its potential for abuse and overdose. Studies should also investigate the use of this compound as a tool for studying opioid receptors and their signaling pathways, as well as the development of new treatments for opioid addiction and overdose. Additionally, research should explore the potential of this compound as a therapeutic agent for pain management, although this would require extensive safety and efficacy testing.
Métodos De Síntesis
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one can be synthesized through a multi-step process starting with commercially available materials. The synthesis involves the reaction of 3-(difluoromethoxymethyl)azetidine with chloroacetyl chloride in the presence of a base, followed by purification and isolation of the desired product. The synthesis of this compound is not trivial and requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one has been the subject of scientific research aimed at understanding its pharmacological properties and potential for abuse. Studies have shown that this compound is a highly potent opioid receptor agonist, with a potency similar to that of fentanyl. This compound has also been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids.
Propiedades
IUPAC Name |
2-chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF2NO2/c1-5(9)7(13)12-2-6(3-12)4-14-8(10)11/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUJERKXSOCYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)COC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-methoxypyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2731063.png)

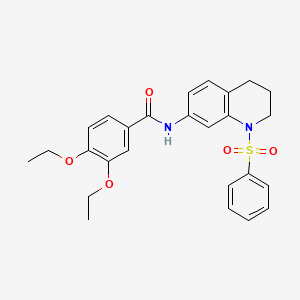
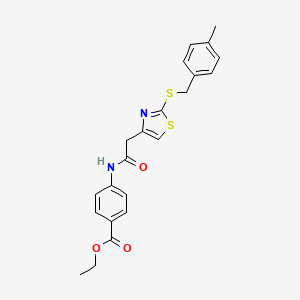
![2-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2731068.png)

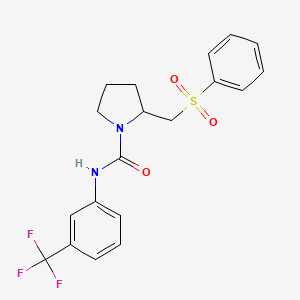
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2731074.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2731079.png)
![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2731081.png)
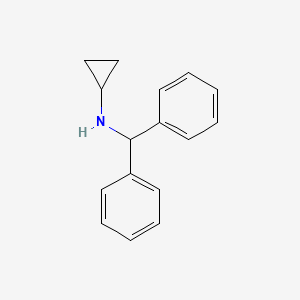
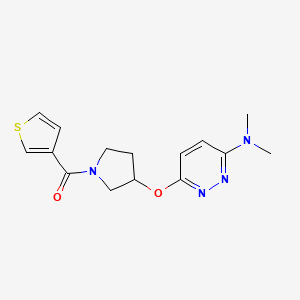
![3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2731085.png)
